2,4-Dichloro-5-methoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

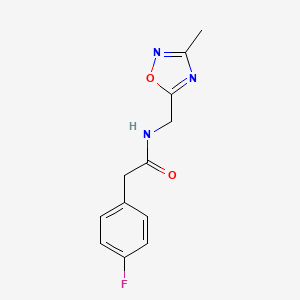

2,4-Dichloro-5-methoxypyridine is a chemical compound with the linear formula C5H4Cl2N2O . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-methoxypyridine is represented by the IUPAC Standard InChI: InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 . This indicates the presence of 5 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis

2,4-Dichloro-5-methoxypyridine has a density of 1.4±0.1 g/cm3, a boiling point of 259.9±20.0 °C at 760 mmHg, and a flash point of 111.0±21.8 °C . It also has a molar refractivity of 38.9±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 123.8±3.0 cm3 .Scientific Research Applications

Synthesis and Building Blocks

2,4-Dichloro-5-methoxypyridine serves as a crucial intermediate in the synthesis of complex molecules. Its role extends to the preparation of gastric-acid inhibiting compounds, showcasing its versatility in medicinal chemistry. The synthesis of 4-methoxy-2,3,5-trimethylpyridine, a compound with potential for treating gastric acid-related diseases, highlights the utility of 2,4-dichloro derivatives in constructing pyridine scaffolds with specific functional groups. This process involves several steps, including condensation, reaction with phosphoryl chloride, and selective hydrogenolysis, leading to an efficient route with significant yields (Mittelbach et al., 1988).

Photophysical and Fluorescent Properties

The study of 2-methoxy- and 2-morpholino pyridine compounds has revealed their potential as highly emissive fluorophores in both solution and the solid state. These compounds exhibit high fluorescence quantum yields, making them promising candidates for applications requiring strong fluorescence, such as in material science and sensor technology. The effects of substituent modification on the fluorescence properties were systematically studied, showing that methoxypyridine derivatives could achieve intense emissions across various solvents and in solid forms. This opens up new avenues for developing advanced fluorescent materials (Hagimori et al., 2019).

Organic Synthesis and Reactivity

The reactivity of 2,4-dichloro-5-methoxypyridine derivatives towards different chemical treatments provides insights into the synthesis of novel organic compounds. For instance, the synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine derivatives involve various substitutions and reactions, demonstrating the versatility of dichloropyridines in organic synthesis. These reactions enable the creation of compounds with diverse functional groups, useful in further chemical transformations and applications (Kolder et al., 2010).

Binding Properties and Molecular Interaction

The binding properties of oligonucleotides covalently linked to acridine derivatives, utilizing 2-methoxy-6-chloro-9-aminoacridine, reveal the potential of 2,4-dichloro-5-methoxypyridine derivatives in bioconjugation and molecular recognition. These conjugates exhibit specific interactions with DNA, offering valuable insights for designing targeted molecular probes and therapeutic agents. The diversity in attachment sites on the oligonucleotide chain highlights the adaptability of such compounds in bioorganic chemistry (Asseline et al., 1996).

Safety and Hazards

2,4-Dichloro-5-methoxypyridine is harmful if swallowed, causes skin irritation, and may cause serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It is known that pyrimidine derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

It is known that pyrimidine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .

properties

IUPAC Name |

2,4-dichloro-5-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBLEAHKUGCSLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227597-40-1 |

Source

|

| Record name | 2,4-dichloro-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2758863.png)

![2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2758867.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethanol](/img/structure/B2758868.png)

![N-(3-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2758871.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2758872.png)

![2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]acetamide](/img/structure/B2758876.png)

![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2758877.png)